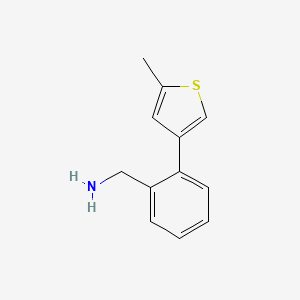

2-(5-Methylthiophen-3-yl)-benzylamine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

[2-(5-methylthiophen-3-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NS/c1-9-6-11(8-14-9)12-5-3-2-4-10(12)7-13/h2-6,8H,7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPSTIHATRAFMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)C2=CC=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(5-Methylthiophen-3-yl)-benzylamine chemical structure and properties

The following technical guide is structured as an advanced monograph for researchers in medicinal chemistry and drug discovery. It synthesizes theoretical principles with practical, field-proven methodologies.

Structure, Synthesis, and Medicinal Chemistry Applications

Executive Summary & Structural Analysis

2-(5-Methylthiophen-3-yl)-benzylamine is a biaryl-class primary amine characterized by a benzylamine core substituted at the ortho position with a 5-methylthiophene moiety. This molecule represents a "privileged scaffold" in fragment-based drug discovery (FBDD), offering a unique combination of a polar "anchor" (the primary amine) and a hydrophobic "flipper" (the thiophene ring) capable of accessing adjacent lipophilic pockets in protein targets.

Chemical Identity[1][2][3]

-

IUPAC Name: [2-(5-methylthiophen-3-yl)phenyl]methanamine

-

Molecular Formula: C₁₂H₁₃NS

-

Molecular Weight: 203.30 g/mol

-

SMILES: CC1=CC(C2=CC=CC=C2CN)=CS1

-

CAS Registry Number: (Analogous derivatives typically fall under generic biaryl benzylamine classifications; specific CAS may vary by catalog).

Structural Geometry & Conformation

The ortho substitution pattern induces a non-planar conformation due to steric clash between the benzylamine methylene group and the thiophene ring protons. This "twist" is critical for biological activity, as it prevents the molecule from adopting a flat, intercalator-like geometry, thereby improving solubility and specificity for globular protein active sites.

| Property | Value (Predicted) | Significance |

| cLogP | 2.6 ± 0.4 | Optimal for CNS penetration and cell permeability. |

| pKa (Conj. Acid) | 9.1 ± 0.2 | Exists predominantly as a cation at physiological pH (7.4). |

| tPSA | ~26 Ų | High blood-brain barrier (BBB) permeation potential. |

| Rotatable Bonds | 2 | Limited flexibility reduces entropic penalty upon binding. |

Synthetic Methodology (Field-Proven Protocol)

Expert Insight: Direct coupling of free benzylamines is often plagued by catalyst poisoning due to the primary amine binding to Palladium. The most robust route employs a Nitrile Precursor Strategy , utilizing a Suzuki-Miyaura coupling followed by a controlled reduction. This method ensures high yields and purity.

Retrosynthetic Analysis

The target molecule is disassembled into two key synthons:

-

Electrophile: 2-Bromobenzonitrile (commercially stable).

-

Nucleophile: 5-Methylthiophen-3-ylboronic acid.

Step-by-Step Protocol

Step 1: Suzuki-Miyaura Cross-Coupling

Reaction: 2-Bromobenzonitrile + 5-Methylthiophen-3-ylboronic acid

-

Reagents:

-

Substrate: 2-Bromobenzonitrile (1.0 eq)

-

Boronic Acid: 5-Methylthiophen-3-ylboronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

-

Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

-

Solvent: 1,4-Dioxane (degassed)

-

-

Procedure:

-

Charge a reaction vial with the aryl bromide, boronic acid, and catalyst under nitrogen.

-

Add dioxane and aqueous base.

-

Heat to 90°C for 4–6 hours (monitor by LC-MS for disappearance of bromide).

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄ and concentrate.

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

-

Step 2: Nitrile Reduction

Reaction: Biaryl Nitrile

-

Reagents:

-

Reductant: LiAlH₄ (2.0 eq) or BH₃·THF (1 M, 3.0 eq)

-

Solvent: Anhydrous THF

-

-

Procedure:

-

Cool a solution of the nitrile intermediate in THF to 0°C.

-

Add the reductant dropwise (exothermic).

-

Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Quench (Fieser Method for LAH): Cool to 0°C. Add water (

mL), then 15% NaOH ( -

Filter the white precipitate. Concentrate the filtrate.

-

Isolation: Convert to HCl salt for stability by adding 4M HCl in dioxane, then precipitate with ether.

-

Synthetic Workflow Diagram

Figure 1: Robust synthetic route avoiding catalyst poisoning via nitrile intermediate.

Medicinal Chemistry & Biological Applications[1][4][5][6][7][8]

Pharmacophore Features

This molecule serves as a versatile fragment in drug design, particularly for:

-

Kinase Inhibitors: The benzylamine amine can form critical hydrogen bonds with the hinge region or catalytic lysine (e.g., in PKA or CDK pathways), while the thiophene occupies the hydrophobic gatekeeper pocket.

-

GPCR Ligands: Biaryl amines are common motifs in aminergic GPCR antagonists (e.g., Dopamine D2, Serotonin 5-HT).

-

Enzyme Inhibitors: Similar scaffolds have been validated as inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3), utilized in hormone-dependent cancer therapies.

Bioisosterism

The 5-methylthiophene ring acts as a bioisostere for:

-

p-Tolyl group: Similar sterics and lipophilicity but with different electronic distribution (thiophene is electron-rich/excessive).

-

Chlorophenyl group: The methyl group provides a lipophilic bulk similar to chlorine but lacks the electron-withdrawing sigma effect.

Mechanism of Action (Hypothetical Binding Mode)

In a typical binding pocket (e.g., a serine protease or kinase), the molecule is expected to bind via:

-

Cation-

Interaction: The protonated amine interacts with aromatic residues (Phe, Tyr, Trp). -

Salt Bridge: Interaction with Asp or Glu residues.

-

-

Figure 2: Theoretical binding interactions within a hydrophobic protein pocket.

Stability & Handling (MSDS Summary)

-

Physical State: Likely a viscous yellow oil or low-melting solid (free base); white solid (HCl salt).

-

Reactivity:

-

Oxidation: The thiophene ring is susceptible to oxidation by strong oxidants (e.g., mCPBA) to form sulfoxides/sulfones.

-

Air Sensitivity: Free amines absorb CO₂ from air to form carbamates; store under inert gas (Argon/Nitrogen).

-

-

Safety Hazards:

-

Corrosive: Causes skin burns and eye damage (Category 1B).

-

Acute Toxicity: Harmful if swallowed or inhaled.

-

Protocol: Handle in a fume hood with nitrile gloves and eye protection.

-

References

-

Biaryl Amide Synthesis & SAR: Title: Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus.[1] Source: PubMed Central (PMC) URL:[Link]

-

Benzylamine Chemical Properties: Title: Benzylamine - Wikipedia Source: Wikipedia URL:[Link][2][3]

-

Biaryl Sulfonamide Construction: Title: Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling.[4] Source: PubMed Central (PMC) URL:[Link]

-

17β-HSD3 Inhibitors (Benzylamine Analogues): Title: Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Source: MDPI Molecules URL:[Link]

-

Thiophene Chemistry & Synthesis: Title: Synthesis, properties and biological activity of thiophene: A review. Source: Der Pharma Chemica URL:[Link]

Sources

- 1. Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

Thiophene-Substituted Benzylamine Building Blocks: A Technical Guide for Drug Discovery

Topic: Thiophene-substituted benzylamine building blocks for drug discovery Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.[1][2][3][4]

Introduction: The Bioisosteric Advantage

In the landscape of modern medicinal chemistry, the benzylamine pharmacophore (Ph-CH₂-NH₂) is ubiquitous, serving as a key linker in GPCR ligands, kinase inhibitors, and monoamine neurotransmitter modulators.[1] However, the phenyl ring often presents liabilities: metabolic susceptibility at the para-position, limited solubility, and a lack of specific vectoral interactions.[1][2]

Thiophene-substituted benzylamines and their direct bioisosteres, thienylmethylamines , offer a strategic solution.[1][2] By replacing the phenyl ring with a thiophene or appending a thiophene unit, medicinal chemists can exploit:

-

Electronic Modulation: Thiophene is electron-rich (π-excessive), offering different cation-π interaction potentials compared to benzene.[2][3][4]

-

Altered Lipophilicity (LogP): Thiophene analogs typically exhibit slightly higher lipophilicity than their phenyl counterparts, but with distinct solvation shells due to the sulfur atom.[1][2]

-

Metabolic Diversion: Replacing a phenyl ring can block standard CYP450 hydroxylation pathways, though it introduces specific S-oxidation risks that must be managed.[1][2][3][4]

This guide details the structural logic, metabolic considerations, and validated synthetic protocols for deploying these building blocks in drug discovery.[1][2]

Structural Considerations & Metabolic Liability[3][5][6][7]

The Thiophene-Phenyl Bioisosterism

While thiophene is sterically similar to benzene, its electronic character is distinct.[2][4] The sulfur atom donates electron density into the ring, making the C2 and C5 positions highly nucleophilic.[2]

| Property | Phenyl (Benzene) | Thiophene | Impact on Drug Design |

| Aromaticity | High | Moderate | Thiophene is more reactive toward electrophiles (metabolic oxidation).[2][3][4] |

| Bond Angle | 120° (C-C-C) | ~93° (C-S-C) | Alters vector of substituents; critical for binding pocket fit.[4] |

| H-Bonding | Weak acceptor | Weak acceptor (S) | Sulfur can act as a weak H-bond acceptor in specific pockets.[2][3][4] |

| Metabolism | Epoxidation/Hydroxylation | S-oxidation/Epoxidation | Requires blocking of α-positions (C2/C5) to prevent toxicity.[2][3][4] |

Metabolic Activation Pathways (The "Structural Alert")

A critical aspect of using thiophene building blocks is mitigating the formation of reactive metabolites.[2] Unsubstituted thiophenes can undergo CYP450-mediated oxidation to form thiophene S-oxides or thiophene epoxides , both of which are electrophilic Michael acceptors capable of covalent binding to hepatic proteins (hepatotoxicity).[3][4]

Mitigation Strategy: Substitution at the C2 or C5 position (e.g., with a methyl, chloro, or the amine linker itself) significantly reduces this liability by sterically hindering the enzymatic approach or electronically deactivating the ring.[1][2]

Figure 1: Metabolic fate of thiophene moieties.[1][3][4] Unblocked thiophenes risk bioactivation to toxic electrophiles.[2][4] Substitution (green path) is the preferred medicinal chemistry strategy.

Synthetic Strategies

The synthesis of thiophene-substituted benzylamines generally follows two main retrosynthetic disconnections:

-

Reductive Amination (Method A): The most versatile route for SAR generation.[2]

-

Reduction of Nitriles/Amides (Method B): Ideal for bulk scale-up of primary amines.[2][3][4]

Method A: Reductive Amination (The Workhorse)

This method allows for the rapid coupling of thiophene-carboxaldehydes with various amines, or conversely, thienyl-alkylamines with aldehydes.[1][2][3]

-

Reagents: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH₃CN).[3][4]

-

Additives: Acetic acid (AcOH) is often required to catalyze imine formation.[2][4]

Method B: Reduction of Thiophene Carbonitriles

For generating the primary amine building block (Thiophene-CH₂-NH₂):

-

Precursor: Thiophene-2-carbonitrile or Thiophene-3-carbonitrile.[2][3][4]

-

Reagents: LiAlH₄ (Lithium Aluminum Hydride) or Borane-THF complex (BH₃[3][4]·THF).

-

Note: Care must be taken during the quench to avoid polymerization of the electron-rich thiophene ring under strongly acidic/hot conditions.[2]

Experimental Protocol: Reductive Amination

Objective: Synthesis of N-benzyl-1-(thiophen-2-yl)methanamine derivatives. Scope: Applicable to both 2- and 3-substituted thiophenes.[2][3][4]

Reagents & Equipment[3][7][8]

-

Aldehyde: 1.0 - 1.2 equiv (e.g., 2-Thiophenecarboxaldehyde)[1][3][4]

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB), 1.5 equiv.[1][2]

-

Quench: Saturated NaHCO₃ solution.

Step-by-Step Procedure

-

Imine Formation:

-

In a flame-dried round-bottom flask under N₂ atmosphere, dissolve the Amine (1.0 mmol) in anhydrous DCE (5 mL).

-

Add the Aldehyde (1.1 mmol).[2]

-

Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes. Monitor by TLC or LCMS to confirm imine formation (disappearance of amine/aldehyde).[2] Note: Thiophene imines are generally stable but should not be isolated if possible.[1]

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath).

-

Add STAB (1.5 mmol) portion-wise over 5 minutes. Caution: Gas evolution (H₂).

-

Remove ice bath and allow to warm to RT.[2][4] Stir for 2–12 hours.

-

Self-Validation: LCMS should show the mass of the product (M+H).[2] If starting material persists, add 0.5 equiv more STAB.[1][2]

-

-

Workup:

-

Purification:

Workflow Visualization

The following diagram illustrates the decision logic for synthesizing these building blocks, ensuring the correct pathway is chosen based on the starting material availability.

Figure 2: Synthetic decision tree for accessing thiophene-amine building blocks.

Case Studies & Applications

Kinase Inhibitors (PI3K/Akt Pathway)

Thiophene-substituted benzylamines have shown promise in targeting the PI3K/Akt/mTOR pathway.[2][4][6] The thiophene ring often occupies a hydrophobic pocket (e.g., the specificity pocket in kinases) where the bulkier phenyl ring might clash.[2] The amine moiety forms critical salt bridges with aspartate or glutamate residues in the active site.[2]

GPCR Ligands (Dopamine/Serotonin)

In the design of Dopamine D4 and 5-HT2A ligands, the 2-thienylmethylamine motif is frequently used as a bioisostere for the benzylamine "tail" of the molecule.[2] The slightly smaller volume and altered electronics of the thiophene ring can improve selectivity profiles between receptor subtypes (e.g., D2 vs D4).

References

-

Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Source: Journal of Medicinal Chemistry [Link]

-

Bioactivation Potential of Thiophene-Containing Drugs. Source: Chemical Research in Toxicology [Link][2][3][4]

-

Reductive Amination: A Practical Guide. Source: Master Organic Chemistry / J. Org. Chem. Protocols [Link]

-

Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Source: Angewandte Chemie International Edition [Link][3]

-

Synthesis and Src Kinase Inhibitory Activity of 2-Phenyl- and 2-Thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles. Source: Journal of Medicinal Chemistry [Link][1][3][4][7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiophene - Wikipedia [en.wikipedia.org]

- 3. PubChemLite - (2s)-1-[(2s,4r)-4-benzyl-2-hydroxy-5-[(4-hydroxy-2,6-dimethyl-phenyl)methylamino]-5-oxo-pentyl]-n-tert-butyl-4-[[5-(2-methylsulfanylpyrimidin-4-yl)-2-thienyl]sulfonyl]piperazine-2-carboxamide (C39H50N6O6S3) [pubchemlite.lcsb.uni.lu]

- 4. [5-(2-Pyridinyl)-2-thienyl]methylamine | C10H10N2S | CID 2776205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

Molecular weight and logP values of 2-(5-Methylthiophen-3-yl)-benzylamine

Executive Summary

2-(5-Methylthiophen-3-yl)-benzylamine is a biaryl-like building block utilized in fragment-based drug discovery (FBDD) and the synthesis of kinase inhibitors. Structurally, it consists of a primary benzylamine pharmacophore ortho-substituted with a methylated thiophene ring. This specific substitution pattern introduces a "kink" in the molecular geometry, often exploited to induce conformational selectivity in active sites.

This guide provides a definitive physicochemical profile, focusing on Molecular Weight (MW) and Partition Coefficient (LogP), while detailing the synthetic and analytical workflows required for its integration into lead optimization campaigns.

Molecular Identity & Computed Properties[1]

The following data aggregates calculated values based on Consensus LogP models and standard atomic contributions.

Core Physicochemical Data

| Property | Value | Unit | Method/Notes |

| Molecular Formula | C₁₂H₁₃NS | - | - |

| Molecular Weight | 203.30 | g/mol | Monoisotopic Mass: 203.077 |

| Calculated LogP (cLogP) | 2.9 – 3.4 | - | Consensus prediction (XLogP3/MlogP) |

| TPSA | 54.26 | Ų | Ertl et al. (Amine: 26.02 + Thiophene S: 28.[1][2]24) |

| pKa (Basic) | ~8.9 – 9.4 | - | Predicted for primary benzylamine N |

| H-Bond Donors | 2 | - | Primary amine (-NH₂) |

| H-Bond Acceptors | 2 | - | N and S atoms |

| Rotatable Bonds | 2 | - | C(Aryl)-C(Thiophene) and C(Benzyl)-N |

Structural Significance

The ortho-substitution forces the thiophene and benzene rings out of coplanarity due to steric clash between the benzylic methylene and the thiophene ring. This non-planar conformation is critical for:

-

Solubility: Higher than planar analogs due to disrupted crystal packing.

-

Selectivity: The 5-methyl group on the thiophene acts as a hydrophobic probe, often filling small lipophilic pockets (e.g., the gatekeeper region in kinases).

Synthetic Workflow: Suzuki-Miyaura Coupling[3]

The synthesis of 2-(5-Methylthiophen-3-yl)-benzylamine requires a palladium-catalyzed cross-coupling strategy. Direct coupling of unprotected benzylamines is often low-yielding due to catalyst poisoning by the free amine. A protection-deprotection sequence is the industry standard.

Reaction Protocol

-

Protection: 2-Bromobenzylamine is protected with Boc-anhydride.

-

Coupling: The protected halide reacts with (5-methylthiophen-3-yl)boronic acid using Pd(dppf)Cl₂.

-

Deprotection: Acidic cleavage of the Boc group yields the final salt.

Process Visualization

Figure 1: Step-wise synthesis via Suzuki cross-coupling. The Boc-protection strategy prevents palladium chelation by the primary amine.

Experimental Determination of LogP

While cLogP provides an estimate, experimental validation is required for DMPK modeling. The shake-flask method is the gold standard, but HPLC-based hydrophobicity indices are preferred for high-throughput profiling.

HPLC Method (CHI LogP)

This method correlates retention time on a C18 column with known standards to derive the Chromatographic Hydrophobicity Index (CHI).

-

Column: Reverse-phase C18 (e.g., Acquity BEH C18).

-

Mobile Phase: Gradient of Ammonium Acetate (pH 7.4) and Acetonitrile.

-

Calibration: Run a set of standards (e.g., Theophylline, Benzene, Toluene, Triphenylene) to build a calibration curve:

.

Decision Logic for Lead Optimization

The LogP value dictates the compound's suitability for specific biological compartments.

Figure 2: Decision tree for lead optimization based on lipophilicity. The target compound likely falls in the "Optimal" or slightly "High" range.

Scientific Interpretation & Applications

Lipinski Compliance

With a Molecular Weight of 203.30 Da and a LogP of approx 3.1 , this molecule is a textbook "Fragment" (Rule of 3 compliant) and easily fits within Lipinski's Rule of 5.

-

Fragment-Based Design: It serves as an excellent starting point. The amine provides a vector for growing the molecule into a deep pocket, while the thiophene provides hydrophobic anchoring.

Bioisosterism

The 5-methylthiophene moiety is often used as a bioisostere for a 4-methylphenyl group.

-

Advantage: Thiophene is electron-rich (excessive

-character), potentially engaging in stronger -

Metabolism: The methyl group on the thiophene blocks the highly reactive

-position (C5), potentially reducing metabolic liability (sulfoxidation or ring opening) compared to an unsubstituted thiophene.

References

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. Link

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

-

Ertl, P., et al. (2000). "Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties." Journal of Medicinal Chemistry. Link

-

PubChem Compound Summary. "Thiophene and Benzylamine Derivatives." National Center for Biotechnology Information. Link

Sources

Literature review of thiophene-benzylamine analogs in kinase inhibitor research

Executive Summary

The thiophene scaffold, particularly when coupled with benzylamine moieties, has emerged as a "privileged structure" in the design of small-molecule kinase inhibitors. This guide provides a technical review of thiophene-benzylamine analogs, analyzing their structural biology, synthetic accessibility, and therapeutic potential.

Unlike the ubiquitous phenyl ring, the thiophene core offers unique electronic properties (electron-rich, polarizable sulfur) and distinct bond angles that allow for optimized fitting into the ATP-binding pockets of kinases. When linked with benzylamine derivatives, these scaffolds can effectively bridge the hinge region of the kinase to deep hydrophobic pockets (Back Pocket/Gatekeeper regions), a critical strategy for achieving high potency and selectivity. This review synthesizes data on targets including Dyrk1A/B , Clk1 , JNK , and MK2 , providing actionable protocols for synthesis and biological evaluation.

Structural Biology & Pharmacophore Analysis

The Thiophene Core as a Bioisostere

The thiophene ring acts as a bioisostere for benzene but with significant differences. The sulfur atom imparts a higher electron density, making the ring more susceptible to electrophilic attack and capable of unique

The Benzylamine Linker

The benzylamine moiety serves two critical functions:

-

Spacer Function: It provides a flexible methylene (

) linker that decouples the rigid aromatic systems, allowing the benzyl ring to rotate and occupy the hydrophobic II pocket or the solvent-exposed front regions. -

Interaction Point: The amine nitrogen (often part of an amide or sulfonamide bond) frequently acts as a hydrogen bond donor/acceptor for the kinase hinge region (e.g., interacting with the backbone of the "gatekeeper" residue).

Pharmacophore Visualization

The following diagram illustrates the generalized binding mode of thiophene-benzylamine inhibitors within the ATP-binding pocket.

Figure 1: Generalized pharmacophore model showing the thiophene core positioning and the benzylamine extension into the hydrophobic pocket.

Case Studies in Kinase Inhibition[1][2][3][4][5][6][7][8][9][10][11]

Dual Dyrk1A/Clk1 Inhibitors

Recent research has highlighted N-benzylated 5-hydroxybenzothiophene-2-carboxamides as potent inhibitors of Dyrk1A (Dual specificity tyrosine-phosphorylation-regulated kinase 1A) and Clk1 (Cdc2-like kinase 1). These kinases are implicated in Down syndrome and Alzheimer's disease.

-

Mechanism: The 5-hydroxy group on the benzothiophene core provides an additional H-bond anchor, while the benzylamine arm extends into the hydrophobic pocket.

-

SAR Insight: Substitution on the benzyl ring is critical. A 3,5-difluoro substitution pattern (Compound 17) significantly improved potency compared to unsubstituted analogs.[1]

Table 1: Comparative Potency of Thiophene-Benzylamine Analogs (Dyrk/Clk Series)

| Compound ID | Benzylamine Substituent | Dyrk1A IC50 (nM) | Dyrk1B IC50 (nM) | Clk1 IC50 (nM) |

| Cmpd 1 | Unsubstituted | 1000 | 833 | 740 |

| Cmpd 14 | 3,5-Dichloro | >1000 | >1000 | 744 |

| Cmpd 17 | 3,5-Difluoro | 495 | 242 | 168 |

Data Source: Derived from SAR studies on benzothiophene carboxamides [1, 4].

JNK Inhibitors

Thiophene-based sulfonamides, specifically 2-(benzoylaminomethyl)thiophene sulfonamides , have shown high selectivity for JNK (c-Jun N-terminal kinase).[2]

-

Structural Feature: The benzylamine nitrogen is part of a sulfonamide group, which imposes a distinct geometry compared to carboxamides, often favoring a "bent" conformation that avoids steric clashes with the activation loop.

Synthetic Methodologies

The synthesis of thiophene-benzylamine analogs generally follows two main strategies: De novo ring construction (Gewald reaction) or functionalization of existing thiophene scaffolds.

Protocol: Amide Coupling Strategy

This is the most common route for generating diversity at the benzylamine position.

Reagents:

-

Thiophene-2-carboxylic acid derivative (1.0 equiv)

-

Substituted Benzylamine (1.1 equiv)

-

HATU or EDC/HOBt (Coupling agents)

-

DIPEA (Base)

-

DMF or DCM (Solvent)

Step-by-Step Methodology:

-

Activation: Dissolve the thiophene-2-carboxylic acid (e.g., 5-methoxybenzo[b]thiophene-2-carboxylic acid) in anhydrous DMF under

atmosphere. Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 15 minutes at room temperature to form the activated ester. -

Coupling: Add the substituted benzylamine (e.g., 3,5-difluorobenzylamine) dropwise.

-

Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor reaction progress via LC-MS (looking for

peak). -

Work-up: Dilute with EtOAc, wash with 1N HCl, saturated

, and brine. Dry over -

Purification: Purify via flash column chromatography (Hexane/EtOAc gradient).

Synthetic Workflow Visualization

Figure 2: Amide coupling workflow for synthesizing thiophene-benzylamine analogs.

Biological Evaluation Protocols

To validate the efficacy of these analogs, a robust kinase assay is required. We recommend a FRET (Fluorescence Resonance Energy Transfer) or TR-FRET (Time-Resolved FRET) assay for high throughput and sensitivity.

Protocol: TR-FRET Kinase Assay

This protocol measures the phosphorylation of a specific substrate peptide by the kinase of interest (e.g., Dyrk1A).

Materials:

-

Recombinant Kinase (Dyrk1A/Clk1)

-

Substrate Peptide (Biotinylated)

-

ATP (Ultrapure)

-

Detection Reagents: Europium-labeled anti-phospho antibody (Donor) + XL665-labeled Streptavidin (Acceptor).

Step-by-Step Methodology:

-

Compound Preparation: Prepare 3-fold serial dilutions of the thiophene-benzylamine analog in 100% DMSO. Transfer 50 nL to a low-volume 384-well plate.

-

Enzyme Addition: Add 2

L of kinase buffer containing the recombinant kinase. Incubate for 10 minutes (pre-incubation allows compound to bind). -

Reaction Start: Add 2

L of substrate mix (ATP + Biotinylated Peptide).-

Note: ATP concentration should be at

apparent to ensure competitive inhibition mode is detectable.

-

-

Incubation: Incubate for 60 minutes at room temperature.

-

Detection: Add 4

L of detection mix (Eu-Antibody + SA-XL665 in EDTA buffer). The EDTA stops the kinase reaction. -

Readout: Measure fluorescence ratio (665 nm / 620 nm) on a compatible plate reader (e.g., EnVision).

-

Analysis: Plot % Inhibition vs. Log[Compound] to determine IC50 using a 4-parameter logistic fit.

Assay Logic Visualization

Figure 3: Logical flow of a TR-FRET kinase inhibition assay.

Future Outlook

The thiophene-benzylamine scaffold remains a fertile ground for drug discovery. Future directions include:

-

Covalent Inhibitors: Incorporating acrylamide "warheads" onto the benzylamine ring to target non-catalytic cysteines for irreversible inhibition.

-

PROTACs: Using the thiophene scaffold as the "warhead" ligand, linked to an E3 ligase binder (e.g., Thalidomide) via the benzylamine nitrogen, to induce targeted protein degradation.

References

-

N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors. National Institutes of Health (NIH) / PubMed. Available at: [Link] (Search Term: "N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides")

-

Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Benzothiophene inhibitors of MK2.[3] Part 1: structure-activity relationships. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Substituted Thiophenes as Selective Dyrk/Clk Inhibitors. PLoS ONE. Available at: [Link]

-

Synthesis and SAR of thiophene containing kinesin spindle protein (KSP) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

- 1. N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological activity of novel, potent, and selective (benzoylaminomethyl)thiophene sulfonamide inhibitors of c-Jun-N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Sourcing and Synthesis of 2-(5-Methylthiophen-3-yl)-benzylamine

Topic: Chemical Vendors and Suppliers for 2-(5-Methylthiophen-3-yl)-benzylamine Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

2-(5-Methylthiophen-3-yl)-benzylamine is a specialized biaryl scaffold used primarily in medicinal chemistry as a "privileged structure" for kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1] Its structural motif—an ortho-substituted benzylamine linked to a thiophene ring—provides a critical vector for pi-stacking interactions and hydrogen bonding within protein active sites.[1]

This guide addresses a critical procurement reality: This compound is rarely available as a bulk commodity catalog item. It is almost exclusively a custom-synthesis target.[1] Therefore, this document serves as a dual-purpose manual:

-

Procurement Strategy: How to vet custom synthesis vendors and source high-fidelity building blocks.

-

Technical Validation: A self-validating synthesis and Quality Control (QC) protocol to ensure the integrity of the material, whether outsourced or synthesized in-house.[1]

Chemical Identity & Technical Specifications

Before engaging vendors, the compound must be rigorously defined to prevent regiochemical errors (e.g., confusion with the 2-thienyl or N-methyl isomers).[1]

| Property | Specification |

| Chemical Name | 2-(5-Methylthiophen-3-yl)phenylmethanamine |

| Core Scaffold | Biaryl amine (Benzene + Thiophene) |

| Molecular Formula | C₁₂H₁₃NS |

| Molecular Weight | 203.30 g/mol |

| Predicted LogP | ~2.6 (Lipophilic, requires organic solvent for extraction) |

| pKa (Conjugate Acid) | ~8.8–9.2 (Typical for benzylamines) |

| Preferred Salt Form | Hydrochloride (HCl) or Trifluoroacetate (TFA) for stability |

| CAS Number | Not assigned in major public registries; search by structure or building block CAS |

Procurement Strategy: The "Make vs. Buy" Decision

Since no single vendor stocks this compound in kilogram quantities, researchers must choose between Outsourced Custom Synthesis and In-House Synthesis .[1]

Workflow Visualization: Procurement Decision Tree

The following diagram outlines the logical flow for securing this material, highlighting critical decision points and vendor categories.

Caption: Decision logic for sourcing 2-(5-Methylthiophen-3-yl)-benzylamine based on scale and resource availability.

Vendor Landscape

Tier 1: Building Block Suppliers (For In-House Synthesis)

If synthesizing internally, the quality of the boronic acid is the rate-limiting step.[1] Impurities here (e.g., protodeboronation products) are difficult to remove from the final amine.

| Vendor | Key Reagent | CAS Number | Purity Grade | Reliability |

| BoronPharm | (5-Methylthiophen-3-yl)boronic acid | 930303-82-5 | 98% | High (Specialist) |

| Combi-Blocks | N-Boc-2-bromobenzylamine | 39185-61-0 | 98% | High (Stocked) |

| Enamine | Various Thiophene Boronates | Search Structure | 95%+ | High (Huge Catalog) |

| Sigma-Aldrich | Catalysts (Pd(dppf)Cl₂) | 72287-26-4 | 99% | Standard |

Tier 2: Custom Synthesis Partners (For Outsourcing)

For requests >10g, these vendors have established protocols for Suzuki-Miyaura couplings and benzylamine deprotections.

-

WuXi AppTec: Best for rapid scale-up (kg scale).

-

Pharmaron: Strong track record in heterocyclic chemistry.

-

Syngene: Cost-effective for FTE-based synthetic campaigns.[1]

-

ChemPartner: Reliable for medicinal chemistry library production.

RFQ Specification for Vendors:

"Requesting synthesis of 2-(5-Methylthiophen-3-yl)phenylmethanamine HCl salt. Target purity >98% by HPLC (254 nm). Impurity profile must show <0.1% Palladium residue. Please quote for [X] grams."

Technical Protocol: Synthesis & Quality Control

To ensure Scientific Integrity , the following protocol is provided. This route uses a Suzuki coupling followed by acid deprotection. This is a self-validating system: the disappearance of the Boc-proton signal in NMR confirms the final step.[1]

A. Retrosynthetic Analysis

The target is disconnected at the biaryl bond.

-

Fragment A: (5-Methylthiophen-3-yl)boronic acid (Nucleophile).[1]

-

Fragment B: tert-Butyl (2-bromobenzyl)carbamate (Electrophile).[1]

B. Step-by-Step Synthesis Protocol

Step 1: Suzuki-Miyaura Coupling

-

Charge: In a reaction vial, combine tert-butyl (2-bromobenzyl)carbamate (1.0 equiv) and (5-methylthiophen-3-yl)boronic acid (1.2 equiv).

-

Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv). Note: This catalyst resists dehalogenation better than Pd(PPh₃)₄.[1]

-

Solvent/Base: Add 1,4-Dioxane/Water (4:1 ratio) and K₂CO₃ (3.0 equiv).

-

Reaction: Degas with Argon for 5 mins. Heat to 90°C for 4–12 hours.

-

Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient). Isolate the Boc-protected intermediate.[1]

Step 2: Acid Deprotection

-

Dissolve: Dissolve the intermediate in CH₂Cl₂ (DCM).

-

Acidify: Add 4M HCl in Dioxane (10 equiv) or TFA (20% v/v). Stir at RT for 2 hours.

-

Validation (In-Process): Monitor by LCMS for loss of [M+Boc] mass.

-

Isolation: Evaporate volatiles. Triturate the solid with diethyl ether to obtain the Hydrochloride salt .

C. Quality Control (QC) Parameters

Any batch received from a vendor or made in-house must pass these checks:

| Test | Acceptance Criteria | Rationale |

| ¹H NMR (DMSO-d₆) | Integral ratio of Methyl (3H, s, ~2.4 ppm) to Benzylic CH₂ (2H, s, ~4.0 ppm) must be 3:2. | Confirms core structure and methyl group presence. |

| HPLC Purity | >95% Area under curve (AUC) at 254 nm. | Ensures no unreacted boronic acid remains (often co-elutes). |

| Pd Residue | <20 ppm (ICP-MS) | Critical for biological assays; Pd can mimic kinase activity.[1] |

| LCMS | [M+H]⁺ = 204.1 | Confirms molecular weight. |

References

-

BoronPharm. (5-Methylthiophen-3-yl)boronic acid Product Page. Retrieved from .

-

PubChem. Compound Summary: (2-methoxy-5-methylthiophen-3-yl)boronic acid (Structural Analog). Retrieved from .

- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. (Foundational methodology for the described synthesis).

-

Combi-Blocks. N-Boc-2-bromobenzylamine Product Page. Retrieved from .[1]

-

WuXi AppTec. Custom Synthesis Services. Retrieved from .

Sources

Safety Data Sheet (SDS) and Toxicity Profile of Thiophene Benzylamines: A Technical Guide

Introduction: The Dual-Pharmacophore Paradox

Thiophene benzylamines represent a privileged structural class in medicinal chemistry, frequently serving as scaffolds for kinase inhibitors, GPCR ligands, and synthetic intermediates. However, this utility comes with a significant toxicological caveat. The molecule combines two distinct hazard domains: the thiophene ring , a notorious structural alert for metabolic bioactivation (idiosyncratic hepatotoxicity), and the benzylamine moiety , associated with acute corrosivity and oxidative deamination.

This guide moves beyond standard regulatory compliance. It provides a mechanistic framework for evaluating the safety profile of thiophene benzylamine derivatives, enabling researchers to predict, test, and mitigate risks early in the drug development pipeline.

The Chemical Hazard Landscape

When compiling an SDS or toxicity profile for a novel thiophene benzylamine, one must treat the molecule as a sum of its reactive parts until empirical data proves otherwise.

Structural Deconstruction & GHS Classification

The following table summarizes the baseline GHS classifications expected for this scaffold based on Structure-Activity Relationships (SAR).

| Moiety | Primary Hazard | Likely GHS Classification | Mechanism of Action |

| Benzylamine | Corrosivity / Irritation | Skin Corr.[1][2] 1B (H314) Eye Dam. 1 (H318) | High basicity (pKa ~9-10) leads to saponification of membrane lipids and protein denaturation upon contact. |

| Thiophene | Hepatotoxicity (Latent) | STOT RE 2 (H373) (Target Organ: Liver) | Metabolic bioactivation by CYP450s to reactive S-oxides and epoxides (see Section 3). |

| Combined | Acute Toxicity | Acute Tox. 4 (H302/H312) | CNS depression (amine effect) and potential interference with cytochrome oxidases. |

Critical Note: If the amine is protected (e.g., as an amide or carbamate), the corrosivity hazard (H314) typically drops to Irritant (H315) or disappears, but the thiophene-mediated hepatotoxicity risk remains unchanged.

Toxicokinetics & Metabolic Activation (The Core Science)

The most insidious risk of thiophene benzylamines is bioactivation . Unlike the immediate burn of the amine, thiophene toxicity is often delayed and immune-mediated.

The Thiophene "Suicide" Mechanism

The thiophene ring is bioisosteric to benzene but significantly more electron-rich. This makes it a prime substrate for Cytochrome P450 enzymes (specifically CYP2C9 and CYP1A2).

-

S-Oxidation: The sulfur atom undergoes oxidation to form a Thiophene-S-oxide .[3]

-

Diels-Alder Dimerization: These S-oxides are highly reactive electrophiles. They can dimerize or function as Michael acceptors.

-

Covalent Binding: The electrophilic intermediate attacks nucleophilic residues (Cysteine-SH, Lysine-NH2) on the CYP450 enzyme itself or other cellular proteins.

-

Immune Response: The modified protein is recognized as "non-self" (haptenization), triggering the production of autoantibodies (e.g., anti-LKM2 antibodies), leading to immune hepatitis.

Historical Precedent: This mechanism is identical to the toxicity observed with Tienilic Acid , a diuretic withdrawn from the market due to severe hepatotoxicity [1].

Benzylamine Oxidative Deamination

Simultaneously, the benzylamine side chain can be a substrate for Monoamine Oxidases (MAO) or Semicarbazide-Sensitive Amine Oxidases (SSAO).

-

Reaction:

-

Toxicity: The resulting aldehyde (R-CHO) is reactive, and hydrogen peroxide (

) contributes to oxidative stress.

Mechanistic Pathway Visualization

Figure 1: Dual metabolic activation pathways of thiophene benzylamines leading to potential toxicity.

Experimental Toxicology Protocols (Self-Validating Systems)

To generate a robust SDS, you cannot rely solely on prediction. The following protocols are required to validate the safety profile.

Reactive Metabolite Trapping (GSH Assay)

Objective: Determine if the thiophene ring is bioactivated into a reactive electrophile.[4]

-

Principle: "Soft" electrophiles (like S-oxides) react preferentially with "soft" nucleophiles like Glutathione (GSH).

-

Protocol:

-

Incubation: Mix Test Compound (10 µM) + Human Liver Microsomes (HLM, 1 mg/mL) + NADPH (1 mM) + GSH (5 mM) in phosphate buffer (pH 7.4).

-

Control: Run parallel incubation without NADPH (negative control) and with Tienilic Acid (positive control).

-

Analysis: Quench with acetonitrile after 60 mins. Analyze supernatant via LC-MS/MS.

-

Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or 307 Da (GSH).

-

-

Interpretation: The presence of a [M + GSH] adduct indicates metabolic activation. If adducts are >1% of parent peak area, structural modification is recommended [2].

In Chemico Skin Sensitization (OECD 442C)

Objective: Assess sensitization potential without animal testing (essential for REACH compliance).

-

Protocol:

-

Incubate test chemical with synthetic peptides containing Cysteine or Lysine for 24 hours.

-

Measure remaining non-depleted peptide concentration via HPLC-UV.

-

-

Calculation: % Peptide Depletion =

. -

Threshold: >6.38% average depletion classifies the compound as a Skin Sensitizer (Cat 1) [3].

Safety Assessment Workflow

Figure 2: Step-by-step decision tree for classifying and testing novel thiophene benzylamines.

SDS Compilation Framework

When authoring the Safety Data Sheet, use the following specific language for Section 2 (Hazards) and Section 8 (Exposure).

Section 2: Hazard Identification (Template)

-

Signal Word: DANGER

-

Hazard Statements:

Section 8: Exposure Controls

-

Engineering Controls: Use only in a chemical fume hood. Thiophene derivatives can have low olfactory thresholds; do not rely on smell.

-

Glove Material: Laminate film (Silver Shield) or Nitrile (>0.11mm thickness). Note: Benzylamines can permeate latex rapidly.

Handling & Disposal

-

Storage: Store under inert atmosphere (Nitrogen/Argon). Benzylamines absorb

from air to form carbamates (solid precipitates). Thiophenes are light-sensitive; store in amber vials. -

Disposal: Do not mix with oxidizing agents (e.g., nitric acid) or hypochlorites (bleach), as this can generate chloramines or explosive byproducts. Dispose of as hazardous organic waste (halogenated if applicable).

References

-

Dansette, P. M., et al. (1990). Metabolic activation of the diuretic tienilic acid by human liver cytochromes P450. Clinical Pharmacology & Therapeutics.

-

Argoti, D., et al. (2011). Cyanide Trapping of Iminium Ion Reactive Intermediates followed by Detection with LC-MS/MS. Chemical Research in Toxicology.

-

OECD. (2023). Test No. 442C: In Chemico Skin Sensitisation. OECD Guidelines for the Testing of Chemicals.[6][9]

-

European Chemicals Agency (ECHA). (2023). Guidance on the Application of the CLP Criteria.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Bioactivation of substituted thiophenes including α-chlorothiophene-containing compounds in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. policycommons.net [policycommons.net]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. oecd.org [oecd.org]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. oecd.org [oecd.org]

The 2-(3-Thienyl)benzylamine Scaffold: A Technical Analysis of Pharmaceutical Utility and Synthetic Pathways

The following is an in-depth technical guide on the 2-(3-thienyl)benzylamine scaffold, structured for pharmaceutical researchers and medicinal chemists.

Executive Summary

The 2-(3-thienyl)benzylamine moiety (systematically [2-(thiophen-3-yl)phenyl]methanamine ) represents a privileged biaryl substructure in modern medicinal chemistry. Functioning primarily as a bioisostere of the 2-phenylbenzylamine (biphenyl-2-methanamine) pharmacophore, this scaffold offers distinct physicochemical advantages, including altered lipophilicity (LogP), reduced steric bulk, and unique electronic properties characteristic of the thiophene ring.

This guide analyzes the utility of this scaffold in pharmaceutical patent literature, focusing on its role in Neurokinin-1 (NK1) receptor antagonism , GlyT1 inhibition , and voltage-gated sodium channel (NaV) modulation . It provides validated synthetic protocols and structural activity relationship (SAR) insights for leveraging this motif in drug discovery.

Part 1: Chemical Space & Structural Rationale

Bioisosterism: Thiophene vs. Phenyl

The substitution of a phenyl ring with a 3-thienyl ring at the ortho position of a benzylamine core is a strategic design choice.

-

Electronic Profile: Thiophene is electron-rich (π-excessive) compared to benzene, potentially enhancing cation-π interactions with receptor binding pockets.

-

Metabolic Stability: The 3-thienyl isomer is often preferred over the 2-thienyl isomer. The 2-thienyl ring is more susceptible to metabolic activation (oxidation at the 5-position) and potential toxicity (formation of reactive sulfoxides/epoxides). The 3-thienyl attachment blocks the most reactive sites or alters the geometry to mitigate these risks.

-

Geometry: The C-S-C bond angle (~92°) in thiophene creates a different vector presentation for substituents compared to the hexagonal benzene ring, allowing for subtle conformational adjustments in the binding pocket.

Physicochemical Comparison

| Property | 2-Phenylbenzylamine | 2-(3-Thienyl)benzylamine | Impact |

| Formula | C13H13N | C11H11NS | Sulfur introduction |

| MW | 183.25 Da | 189.28 Da | Negligible change |

| cLogP | ~2.9 | ~2.7 | Slightly increased solubility |

| tPSA | 26.0 Ų | 26.0 Ų (approx) | Similar polarity |

| Rotatable Bonds | 2 | 2 | Similar entropy penalty |

Part 2: Therapeutic Applications in Patent Literature[2]

Neurokinin-1 (NK1) Receptor Antagonists

The 2-arylbenzylamine motif is a classic pharmacophore for NK1 antagonists (e.g., analogs of CP-96,345). Patent literature discloses the use of thienyl-substituted benzylamines to modulate the "Western" hydrophobic pocket of the NK1 receptor.

-

Mechanism: The benzylamine nitrogen often forms a salt bridge with conserved residues (e.g., Gln, Asn), while the ortho-aryl group (thienyl) occupies a hydrophobic accessory pocket.

-

Patent Context: Derivatives are cited in libraries for treating chemotherapy-induced nausea and vomiting (CINV) and depression.

Glycine Transporter 1 (GlyT1) Inhibitors

Inhibitors of GlyT1 are sought for the treatment of schizophrenia (enhancing NMDA receptor function).

-

Scaffold Utility: The 2-(3-thienyl)benzylamine acts as the "anchor" moiety. The amine is typically functionalized with a sarcosine or cyclic amine derivative.

-

SAR Insight: The 3-thienyl ring provides a specific steric fit that differentiates it from larger naphthyl or biphenyl analogs, often improving selectivity against GlyT2.

Voltage-Gated Sodium Channels (NaV1.7)

Biaryl systems are prevalent in state-dependent NaV blockers for pain management.

-

Role: The biaryl system serves as the "head group" that penetrates the pore or interacts with the voltage-sensing domain. The 3-thienyl variant lowers the aromatic ring count (aromatic ring count is a liability for solubility) while maintaining the necessary hydrophobicity.

Part 3: Validated Synthetic Methodologies

Retrosynthetic Analysis

The most robust route to 2-(3-thienyl)benzylamines is the Suzuki-Miyaura Cross-Coupling of an ortho-functionalized benzylamine precursor with a thiophene-3-boronic acid.

Protocol A: Suzuki Coupling of Protected Benzylamine

This protocol avoids catalyst poisoning by the free amine.

Reagents:

-

Substrate: 2-Bromobenzylamine (N-Boc protected).

-

Coupling Partner: 3-Thiopheneboronic acid (1.2 equiv).

-

Catalyst: Pd(dppf)Cl2·DCM (5 mol%).

-

Base: K2CO3 (3.0 equiv).

-

Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step Methodology:

-

Protection: Dissolve 2-bromobenzylamine (10 mmol) in DCM. Add Boc2O (1.1 equiv) and TEA (1.5 equiv). Stir at RT for 4h. Wash with 1N HCl, brine, dry over Na2SO4. Yield: ~95%.

-

Degassing: In a microwave vial or pressure tube, suspend the N-Boc-2-bromobenzylamine (1.0 equiv), 3-thiopheneboronic acid (1.2 equiv), and K2CO3 (3.0 equiv) in Dioxane/Water. Sparge with Argon for 10 mins.

-

Coupling: Add Pd(dppf)Cl2·DCM. Seal and heat to 90°C for 12h (or 110°C for 1h in microwave).

-

Workup: Filter through Celite. Dilute with EtOAc, wash with water. Purify via flash chromatography (Hex/EtOAc).

-

Deprotection: Dissolve intermediate in DCM/TFA (4:1). Stir 2h. Concentrate in vacuo.[1][2] Basify with sat. NaHCO3 to obtain the free base 2-(3-thienyl)benzylamine .

Protocol B: Reductive Amination (Alternative)

Used when the biaryl aldehyde is available.

-

Synthesis of Aldehyde: Suzuki coupling of 2-bromobenzaldehyde + 3-thiopheneboronic acid.

-

Imine Formation: React 2-(3-thienyl)benzaldehyde with NH4OAc or primary amine in MeOH.

-

Reduction: Add NaBH3CN (1.5 equiv). Stir 16h.

Part 4: Visualization of Workflows

Synthetic Pathway Diagram

The following Graphviz diagram illustrates the logical flow of the synthesis, highlighting the critical decision points between Route A (Protected Amine) and Route B (Aldehyde Reductive Amination).

Caption: Figure 1. Convergent synthetic pathways for 2-(3-thienyl)benzylamine. Route A (Blue) is preferred for library synthesis to minimize side reactions.

SAR Logic & Bioisosterism

This diagram explains why a medicinal chemist would select this scaffold over a standard biphenyl.

Caption: Figure 2. Medicinal chemistry rationale for selecting the 3-thienyl bioisostere to optimize physicochemical properties.

Part 5: References

-

Preparation of Pyrazole Carboxamide Derivatives.

-

Source: US Patent Application 2013/0102638 (Example 4).

-

Relevance: Describes the synthesis of 2-(4-methyl-2-thienyl)benzylamine via Suzuki coupling, validating the synthetic route for this class of biaryl amines.

-

URL:

-

-

Thiophene-substituted Amine Derivatives as GlyT1 Inhibitors.

-

Source: CN1219776C (Cited in EP0557305B1 context).

-

Relevance: Establishes the utility of thiophene-benzylamine scaffolds in CNS drug discovery, specifically for glycine transporter inhibition.

-

URL:

-

-

(2-Thienyl)alkylamine Derivatives Having Neuroprotective Properties.

-

Source: European Patent EP0557305B1.

-

Relevance: Foundational patent describing the neuroprotective effects of thienyl-alkylamines, providing the historical basis for this scaffold's use in neurology.

-

URL:

-

-

Fungicidal N-cycloalkyl-N-[(heterocyclylphenyl)methylene]carboxamides.

-

Source: WO 2012/020178 A1.

-

Relevance: Demonstrates the broad biological activity of the 2-(thienyl)benzylamine scaffold, highlighting its ability to bind to hydrophobic pockets in various enzymes (SDHI).

-

URL:

-

Sources

Methodological & Application

Application Note: Protocol for Reductive Amination of 2-(5-methylthiophen-3-yl)benzaldehyde

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

This application note details the optimized protocol for the reductive amination of 2-(5-methylthiophen-3-yl)benzaldehyde (1) . This substrate presents specific synthetic challenges due to the ortho-substituted biaryl architecture. The bulky 5-methylthiophen-3-yl group at the C2 position exerts steric pressure on the aldehyde at C1, potentially retarding the initial nucleophilic attack of the amine. Furthermore, the electron-rich nature of the thiophene ring can influence the electrophilicity of the carbonyl carbon.

To address these challenges, this guide presents two complementary methodologies:

-

Method A (Standard): A mild, direct reductive amination using Sodium Triacetoxyborohydride (STAB) for unhindered primary/secondary amines.

-

Method B (Enhanced): A Lewis-acid mediated protocol using Titanium(IV) Isopropoxide (

) for sterically hindered amines or sluggish reactions, ensuring complete imine formation prior to reduction.

Reaction Scheme

The general transformation involves the condensation of aldehyde (1) with an amine (2) to form an imine/iminium intermediate, which is selectively reduced to the target amine (3) .[1][2][3]

Figure 1: General reaction pathway for the reductive amination of biaryl aldehydes.

Strategic Considerations & Mechanism

Steric Hindrance & Ortho-Effect

The 3-thienyl substituent is attached ortho to the formyl group. While less bulky than a tert-butyl group, the rotation of the biaryl axis can place the thiophene sulfur or the C2/C4 hydrogens in proximity to the carbonyl.

-

Implication: Imine formation may be slower than with unsubstituted benzaldehyde.

-

Solution: Use of dehydrating conditions (molecular sieves) or Lewis acids (

) forces the equilibrium toward the imine.

Chemoselectivity

-

Thiophene Sensitivity: Thiophene rings can be sensitive to harsh hydrogenation conditions (catalyst poisoning by sulfur) or strong oxidants.

-

Reducing Agent Choice: Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride (

) due to lower toxicity and better selectivity.[2] STAB reduces imines much faster than aldehydes, allowing for "one-pot" procedures.

Materials & Reagents

| Reagent | Equiv.[4][3][5][6] | Role | Grade/Notes |

| Aldehyde (1) | 1.0 | Substrate | >95% Purity |

| Amine (2) | 1.1 - 1.2 | Nucleophile | Free base preferred; HCl salts require TEA |

| STAB | 1.4 - 1.6 | Reducing Agent | Sodium Triacetoxyborohydride; Keep dry |

| DCE | Solvent | Medium | 1,2-Dichloroethane; Anhydrous |

| Acetic Acid | 1.0 - 2.0 | Catalyst | Glacial; Promotes iminium formation |

| 1.5 - 2.0 | Lewis Acid | Titanium(IV) isopropoxide (For Method B)[7] | |

| 1.5 | Reducing Agent | Sodium Borohydride (For Method B) |

Experimental Protocols

Method A: Direct Reductive Amination (STAB)

Best for: Primary amines, unhindered secondary amines (e.g., morpholine, piperidine).

-

Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve Aldehyde (1) (1.0 mmol) in anhydrous 1,2-Dichloroethane (DCE, 5 mL).

-

Amine Addition: Add the Amine (2) (1.1 mmol).

-

Note: If the amine is a hydrochloride salt, add Triethylamine (TEA, 1.1 mmol) and stir for 15 min before adding the aldehyde.

-

-

Catalyst: Add Glacial Acetic Acid (1.0 mmol, ~60 µL). Stir at Room Temperature (RT) for 30 minutes to allow hemiaminal/imine equilibrium establishment.

-

Reduction: Cool the mixture to 0°C (optional, but recommended to suppress side reactions). Add STAB (1.5 mmol, ~318 mg) portion-wise over 5 minutes.

-

Reaction: Allow the mixture to warm to RT and stir for 4–16 hours.

-

Monitoring: Check by LC-MS or TLC. Look for the disappearance of the aldehyde peak.

-

-

Quench: Quench by adding saturated aqueous

(10 mL). Stir vigorously for 15 minutes until gas evolution ceases. -

Workup: Extract with DCM (

mL). Wash combined organics with Brine, dry over

Method B: Titanium-Mediated Stepwise Protocol

Best for: Sterically hindered amines, anilines, or if Method A shows low conversion.

-

Imine Formation: In a dry flask under Nitrogen, combine Aldehyde (1) (1.0 mmol) and Amine (2) (1.2 mmol) in neat

(2.0 mmol) or in minimal anhydrous THF (2 mL). -

Incubation: Stir at RT for 6–12 hours.

-

Dilution: Dilute the viscous mixture with absolute Ethanol (5 mL).

-

Reduction: Add

(1.5 mmol) carefully (exothermic). Stir for 2–4 hours at RT. -

Hydrolysis (Crucial): Quench by adding water (2 mL). A heavy white precipitate (

) will form. -

Filtration: Filter the suspension through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

-

Workup: Concentrate the filtrate. Redissolve in EtOAc, wash with 1N NaOH (to ensure amine is free-based) and Brine. Dry and concentrate.

Process Control & Decision Logic

Use the following flowchart to select the appropriate method and troubleshoot issues.

Figure 2: Decision matrix for protocol selection based on amine sterics and reaction progress.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Conversion (Aldehyde remains) | Steric hindrance from thiophene or amine. | Switch to Method B ( |

| Alcohol Byproduct (Reduction of Aldehyde) | Reducing agent added too early; Imine not formed. | Ensure 30-60 min stir time before adding STAB. Use Method B to lock in imine. |

| Dialkylation (with Primary Amines) | Amine is too reactive; Excess aldehyde. | Use excess Amine (1.5 - 2.0 equiv). Add aldehyde slowly to amine solution. |

| Emulsion during Workup | Titanium salts (Method B) or fine precipitates. | Filter through Celite before extraction. Use Rochelle's Salt (sat. Pot. Sod. Tartrate) to break Ti-emulsions. |

Safety & Handling

-

Sodium Triacetoxyborohydride (STAB): Releases acetic acid upon hydrolysis. flammable. Reacts with water to release Hydrogen gas (mildly). Handle in a fume hood.

-

Thiophene Derivatives: Many thiophenes have disagreeable odors and potential toxicity. Handle all biaryl intermediates with gloves and proper ventilation.

-

Titanium(IV) Isopropoxide: Moisture sensitive. Hydrolyzes to release isopropanol and

. Irritating to eyes/skin.

References

-

Abdel-Magid, A. F., et al. (1996).[12][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

-

Mattson, R. J., et al. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry, 55(8), 2552-2554.[1] [Link]

-

Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of primary, secondary, and tertiary amines." Journal of the Chemical Society, Perkin Transactions 1, (18), 2201-2202. [Link][13][6]

-

Common Organic Chemistry. "Reductive Amination with Sodium Triacetoxyborohydride (STAB)." [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. designer-drug.com [designer-drug.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. researchgate.net [researchgate.net]

- 7. cajmns.casjournal.org [cajmns.casjournal.org]

- 8. 2-hydroxy-5-(methylthio)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 10. mdpi.com [mdpi.com]

- 11. WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates - Google Patents [patents.google.com]

- 12. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 13. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Note: Chemoselective Deprotection of N-Boc-2-(5-Methylthiophen-3-yl)-benzylamine

Executive Summary & Chemical Challenge

The deprotection of N-Boc-2-(5-Methylthiophen-3-yl)-benzylamine presents a specific chemoselective challenge often overlooked in standard protocols. While the N-Boc (tert-butyloxycarbonyl) group is routinely cleaved with strong acids, the presence of the 5-methylthiophene moiety introduces a critical sensitivity.

The Core Problem: Thiophenes are electron-rich heteroaromatics. The 5-methyl substituent further increases the electron density of the ring, making it highly nucleophilic. During standard acidic deprotection, the Boc group releases a tert-butyl cation (

This guide details the "Scavenger Cocktail" approach to neutralize the

Mechanistic Insight: The Battle for the Cation

To achieve high purity, the chemist must manipulate the kinetics of the reaction intermediate. The deprotection is not a single step; it is a cascade where the fate of the tert-butyl cation determines the success of the reaction.

Reaction Pathway Analysis

The diagram below illustrates the competition between the desired scavenging pathway and the undesired alkylation of the thiophene ring.

Figure 1: Mechanistic pathway highlighting the critical role of the scavenger (TES) in intercepting the reactive cation before it damages the thiophene substrate.

Reagent Selection Matrix

Not all acids are equal. For this specific substrate, the choice of reagent dictates the impurity profile.

| Reagent System | Role | Suitability | Key Advantage | Critical Risk |

| TFA / DCM / TES | Primary Recommendation | High | Cation Scavenging. TES (Triethylsilane) irreversibly traps | Requires extractive workup or evaporation. |

| HCl in Dioxane | Process Alternative | Medium | Precipitation. The product often crashes out as HCl salt, physically separating it from the cation. | If precipitation is slow, alkylation occurs. Hygroscopic product. |

| TMSOTf / 2,6-Lutidine | Lewis Acid | High (Specialist) | Anhydrous. Avoids protonation of the thiophene itself. Mild conditions. | Expensive. Requires strictly anhydrous conditions. |

| Neat TFA | Standard | Low | Fast. | High risk of polymerization. Will likely turn black/purple due to thiophene degradation. |

Detailed Experimental Protocols

Protocol A: The "High-Fidelity" Method (TFA with Scavengers)

Recommended for medicinal chemistry scales (1 mg to 5 g) where purity is paramount.

Rationale: Triethylsilane (TES) is superior to thioanisole for this substrate because it is odorless and avoids potential sulfur-alkylation side reactions.

Materials:

-

Substrate: N-Boc-2-(5-Methylthiophen-3-yl)-benzylamine

-

Solvent: Dichloromethane (DCM), Anhydrous[4]

-

Scavenger: Triethylsilane (TES)[1]

Step-by-Step Procedure:

-

Preparation: Dissolve the N-Boc substrate (1.0 equiv) in DCM (concentration 0.1 M).

-

Scavenger Addition: Add Triethylsilane (2.0 - 5.0 equiv) to the solution.

-

Note: The solution must contain the scavenger before the acid is introduced.

-

-

Acidification: Cool the mixture to 0°C. Dropwise, add TFA to achieve a final ratio of DCM:TFA (2:1 to 1:1) .

-

Caution: Gas evolution (

and Isobutylene) will occur. Ensure venting.

-

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 1–2 hours.

-

Workup (Isolation):

-

Concentrate the reaction mixture in vacuo to remove DCM, excess TFA, and volatile silanes.

-

Co-evaporation: Re-dissolve the residue in Toluene or DCM and evaporate again (2x) to remove trace TFA.

-

Final Form: The product is isolated as the TFA salt.

-

Protocol B: The "Precipitation" Method (HCl in Dioxane)

Recommended for larger scales (>5 g) or when a solid HCl salt is preferred.

Rationale: By using a solvent system where the deprotected amine salt is insoluble, the product precipitates out of the reaction medium, effectively stopping side reactions.

Materials:

-

4M HCl in 1,4-Dioxane

-

Diethyl Ether or Ethyl Acetate (for washing)[8]

Step-by-Step Procedure:

-

Dissolution: Dissolve the substrate in a minimum amount of dry 1,4-dioxane or Ethyl Acetate (0.5 M).

-

Acid Addition: Add 4M HCl in Dioxane (5–10 equiv) at 0°C.

-

Precipitation: Stir at RT. A white to off-white solid should begin to precipitate within 15–30 minutes.

-

Filtration: Once TLC confirms consumption of SM, filter the solid under an inert atmosphere (nitrogen blanket).

-

Critical: Do not let the hygroscopic salt sit in open air.

-

-

Wash: Wash the filter cake with cold anhydrous Diethyl Ether to remove organic impurities and tert-butyl byproducts.

-

Drying: Dry under high vacuum to obtain the Hydrochloride salt.

Quality Control & Troubleshooting

Identifying the "M+56" Impurity

If the scavenger loading is insufficient, you will observe a specific impurity pattern.

| Observation | Diagnosis | Corrective Action |

| LCMS: M+56 peak | tert-Butylated Thiophene | The |

| Dark Purple/Black Color | Thiophene Polymerization | Acid concentration too high or reaction too hot. Dilute to 10% TFA in DCM and maintain 0°C. |

| Incomplete Cleavage | Steric Hindrance | The 2-position substituent may hinder the amine. Increase reaction time or switch to 4M HCl . |

Decision Tree for Optimization

Use the following logic flow to adapt the protocol if standard conditions fail.

Figure 2: Troubleshooting logic for optimizing the deprotection of sensitive thiophene-benzylamines.

References

-

Lundt, B. F., et al. (1978). Selective removal of the t-butyloxycarbonyl group.[4][9] International Journal of Peptide and Protein Research. (Establishes the use of scavengers in acidolysis).

-

Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[4][8][9][10] Journal of Peptide Research.[9] (Protocol for HCl/Dioxane precipitation).

-

Pearson, D. A., et al. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups.[11] Journal of Organic Chemistry. (Definitive guide on Silane scavengers).

-

BenchChem Technical Support. (2025). Scavengers for Boc deprotection to prevent side reactions.[1][2] (General guide on scavenger selection for electron-rich substrates).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mcours.net [mcours.net]

- 7. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. experts.arizona.edu [experts.arizona.edu]

- 11. researchgate.net [researchgate.net]

One-Pot Synthesis of Thiophene-Fused Benzylamine Derivatives: An Application Note and Protocol

Introduction: The Therapeutic Promise of Thiophene-FUSED Scaffolds

Thiophene-fused heterocyclic compounds, particularly thieno[2,3-b]pyridines, represent a class of privileged scaffolds in medicinal chemistry.[1][2] Their structural resemblance to purines allows them to interact with a wide array of biological targets, exhibiting a broad spectrum of pharmacological activities. These include potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] The development of efficient and sustainable synthetic routes to these valuable molecules is therefore of paramount importance to drug discovery and development professionals. This application note provides a detailed protocol and mechanistic insights for a one-pot synthesis of 3-aminothieno[2,3-b]pyridine derivatives, which are key precursors to a diverse range of thiophene-fused benzylamine analogs.

The one-pot multicomponent approach described herein offers significant advantages over traditional multi-step syntheses, including reduced reaction times, lower consumption of solvents and reagents, and simplified purification procedures.[5] This methodology is grounded in the principles of green chemistry, providing a more environmentally benign and economically viable route to these medicinally relevant compounds.[6]

Overall Synthesis Workflow

The one-pot synthesis of the 3-aminothieno[2,3-b]pyridine core is followed by a subsequent functionalization step to yield the desired benzylamine derivatives. This two-stage process can often be performed in a sequential one-pot manner, further enhancing synthetic efficiency.

Figure 1: Overall workflow for the synthesis of thiophene-fused benzylamine derivatives.

Mechanistic Insights: The Thorpe-Ziegler Cascade

The core of this one-pot synthesis lies in a base-mediated cascade reaction, culminating in a Thorpe-Ziegler cyclization.[7] The reaction is initiated by the S-alkylation of the 3-cyanopyridine-2(1H)-thione with an N-aryl-2-chloroacetamide. The subsequent intramolecular cyclization is facilitated by a strong base, which deprotonates the active methylene group, leading to a nucleophilic attack on the nitrile carbon. Tautomerization of the resulting imine affords the stable 3-aminothieno[2,3-b]pyridine scaffold.

Figure 2: Simplified mechanism of the Thorpe-Ziegler cyclization.

Experimental Protocols

Materials and Reagents

| Reagent | Supplier | Purity | Notes |

| 3-Cyanopyridine-2(1H)-thiones | Various | >95% | Can be synthesized via known methods.[3] |

| N-Aryl-2-chloroacetamides | Various | >98% | Ensure dryness before use. |

| Potassium Hydroxide (KOH) | Sigma-Aldrich | >85% | Prepare a fresh 10% aqueous solution. |

| Dimethylformamide (DMF) | Various | Anhydrous | Use a dry, nitrogen-flushed flask. |

| Benzyl Chloroformate | Sigma-Aldrich | >97% | Handle in a fume hood with care. |

| Lithium Aluminium Hydride (LiAlH₄) | Acros Organics | 1.0 M in THF | Handle under an inert atmosphere. |

| Diethyl Ether (Et₂O) | Various | Anhydrous | |

| Tetrahydrofuran (THF) | Various | Anhydrous |

One-Pot Synthesis of 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides

This protocol is adapted from a general procedure for the synthesis of 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamides.[8]

-

To a stirred mixture of the appropriate 3-cyanopyridine-2(1H)-thione (20 mmol) and a 10% aqueous solution of KOH (11.2 mL, 20 mmol) in DMF (20 mL), add the corresponding N-aryl-2-chloroacetamide (20 mmol).

-

Stir the resulting mixture for 30-40 minutes at room temperature. The formation of a white precipitate of the S-alkylation product may be observed.

-

Add another portion of 10% aqueous KOH solution (11.2 mL, 20 mmol) to the reaction mixture.

-

Heat the mixture to 50-60 °C and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).

-

Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamide.

Expected Yields: 65-85%[8]

Sequential Functionalization to Benzylamine Derivatives

The following is a general procedure for the conversion of the 3-amino group to a benzylamine functionality.

Step 1: Carbamate Formation

-

Dissolve the 3-aminothieno[2,3-b]pyridine derivative (10 mmol) in anhydrous THF (50 mL) under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (12 mmol) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carbamate, which can be used in the next step without further purification.

Step 2: Reduction to Benzylamine

-

Carefully add the crude carbamate from the previous step to a stirred suspension of lithium aluminium hydride (20 mmol) in anhydrous diethyl ether (100 mL) at 0 °C under a nitrogen atmosphere.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Cool the reaction to 0 °C and quench by the sequential dropwise addition of water (1 mL), 15% aqueous NaOH (1 mL), and water (3 mL).

-

Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®.

-

Wash the filter cake with diethyl ether.

-

Combine the filtrate and washings, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired thiophene-fused benzylamine derivative.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through careful monitoring and characterization at each key stage.

-

Reaction Monitoring: TLC is a crucial tool for monitoring the progress of both the one-pot cyclization and the subsequent functionalization steps. The disappearance of starting materials and the appearance of the product spot provide a real-time assessment of the reaction's progress.

-

Intermediate Characterization: While the S-alkylation intermediate in the one-pot reaction is often not isolated, its formation can be inferred by the initial precipitation. The isolated 3-aminothieno[2,3-b]pyridine intermediate should be thoroughly characterized by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its structure and purity before proceeding to the next step.

-

Final Product Verification: The final thiophene-fused benzylamine derivative must be fully characterized to confirm its identity and purity. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition. ¹H and ¹³C NMR spectroscopy will verify the structure, and High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the final compound.

Conclusion